molecular formula C19H20N6O2S B11981900 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B11981900
M. Wt: 396.5 g/mol
InChI Key: WHNANNDJEGUTQA-CIAFOILYSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction to attach the methoxyphenyl group to the triazole ring.

    Formation of the pyridine ring: This can be done through a condensation reaction with suitable reagents.

    Final assembly: The final step involves the coupling of the triazole and pyridine rings through a sulfanyl linkage and the formation of the acetohydrazide moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be explored for its potential pharmacological properties, including antimicrobial, antifungal, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide: This compound has additional methoxy groups, which may influence its chemical properties and applications.

    2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide:

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H20N6O2S/c1-3-25-18(14-7-9-16(27-2)10-8-14)23-24-19(25)28-13-17(26)22-21-12-15-6-4-5-11-20-15/h4-12H,3,13H2,1-2H3,(H,22,26)/b21-12+

InChI Key

WHNANNDJEGUTQA-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=N2)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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